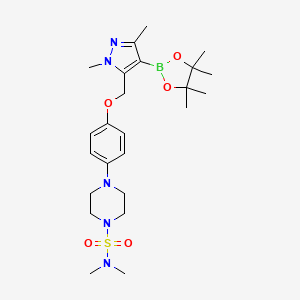
3-Bromo-4,4',5,5'-tetramethyl-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene typically involves the bromination of 4,4’,5,5’-tetramethyl-2,2’-bithiophene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Coupling: Complex bithiophene derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Catalysis: Utilized as a ligand or catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is largely dependent on its chemical structure. The bromine atom and methyl groups influence the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to facilitate charge transfer and its stability under various conditions are crucial. In catalysis, the compound can act as a ligand, coordinating with metal centers to enhance catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Thiophene-2-boronic acid pinacol ester
Uniqueness
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of both bromine and methyl groups allows for versatile chemical modifications and applications in various fields, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H13BrS2 |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
3-bromo-2-(4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene |
InChI |
InChI=1S/C12H13BrS2/c1-6-5-10(14-8(6)3)12-11(13)7(2)9(4)15-12/h5H,1-4H3 |
Clave InChI |
BSCNJSARBIXFCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1)C2=C(C(=C(S2)C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


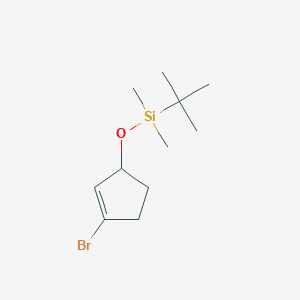
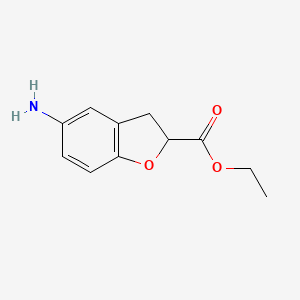
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
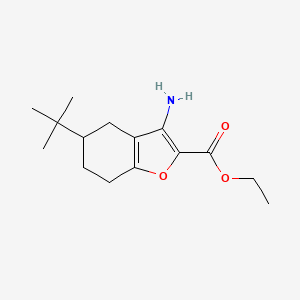
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
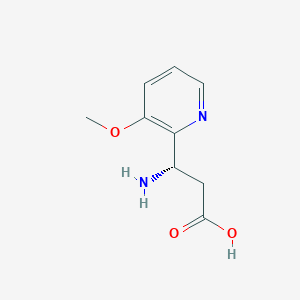
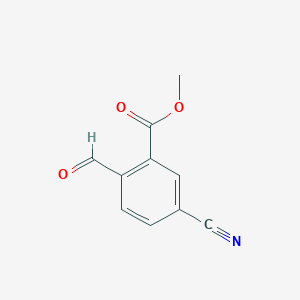
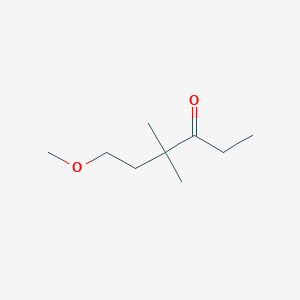
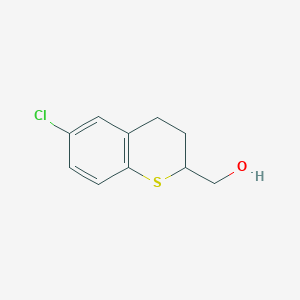
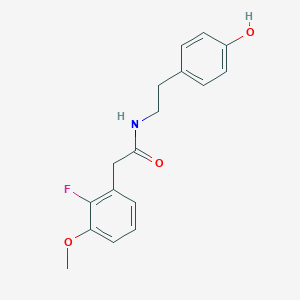

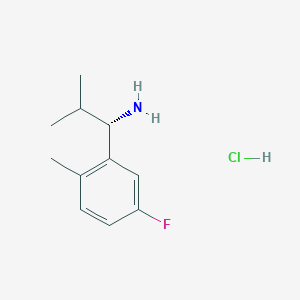
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
